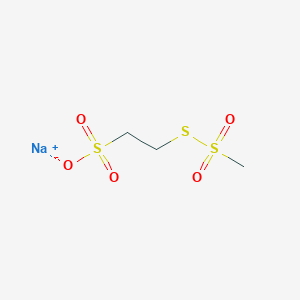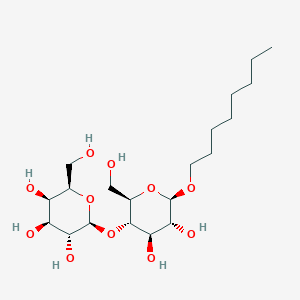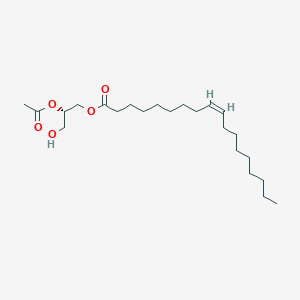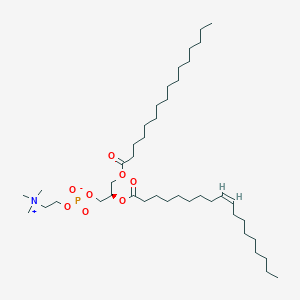
Natrium-(2-Sulfonatoethyl)methanthiosulfonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Sodium (2-sulfonatoethyl)methanethiosulfonate often involves sulfonation processes and nucleophilic substitution reactions. For example, sodium sulfonate-functionalized poly(ether ether ketone)s are synthesized via aromatic nucleophilic substitution from sodium sulfonate-functionalized monomers, indicating the role of sulfonate groups in polymer synthesis processes (Wang, Chen, & Xu, 1998). Additionally, the BF3·OEt2-mediated coupling reaction of sodium sulfinates highlights a method for synthesizing thiosulfonates, which are crucial in the formation of S-S(O)2 bonds (Cao et al., 2018).
Molecular Structure Analysis
The molecular structure and characterization of sulfonate-containing compounds are essential for understanding their properties and applications. The sodium salt of a new sulfonate-containing water-soluble N-donor ligand, for instance, has been synthesized and characterized, demonstrating the importance of pi-pi stacking interactions in the self-assembly of these compounds in the solid state (Zhang & Liang, 2006).
Chemical Reactions and Properties
Chemical transformations, such as the heterogeneous OH oxidation of methanesulfonic acid and its sodium salt, reveal the compositional changes and chemical behavior of sulfonate salts in the atmosphere, offering insights into atmospheric chemistry and the lifecycle of organosulfur compounds (Kwong et al., 2018). The disproportionation coupling reaction of sodium sulfinates to form thiosulfonates illustrates another chemical property, showing the versatility of sodium sulfinates in chemical synthesis (Cao et al., 2018).
Physical Properties Analysis
The study of physical properties such as thermal stability, solubility, and glass transition temperatures of sodium sulfonate-functionalized polymers provides valuable information for their application in material science. The degree of substitution with sodium sulfonate groups significantly affects these properties, highlighting the impact of molecular structure on physical behavior (Wang, Chen, & Xu, 1998).
Chemical Properties Analysis
The review on the synthesis and applications of sodium sulfinates (RSO2Na) encapsulates the chemical properties of sodium sulfinates, emphasizing their role as versatile building blocks for the preparation of organosulfur compounds. These compounds are pivotal in S–S, N–S, and C–S bond-forming reactions, underlining the breadth of chemical properties and applications of sodium sulfinates (Reddy & Kumari, 2021).
Wissenschaftliche Forschungsanwendungen
Modulation von BKCa-Kanälen
MTSES wird in der Untersuchung von Kaliumkanälen mit großer Leitfähigkeit, die durch Ca2± aktiviert werden (BKCa), verwendet. Es wurde festgestellt, dass MTSES die Aktivierung von BKCa-Kanälen durch S-Nitroso-L-Cystein in Myozyten der Meerschweinchen-Taenia caeca verhindert . Dies deutet darauf hin, dass MTSES die Aktivität dieser Kanäle modulieren kann, die eine entscheidende Rolle bei der Regulierung der Zellerexcitabilität spielen .
Untersuchung der Proteinstruktur
MTSES ist ein negativ geladenes, membranundurchlässiges MTS. Es ist hochreaktiv mit ionisierten Thiolaten, aber nicht mit nicht-ionisierten Thiolen, daher zielt es auf Sulfhydrylgruppen ab, die vom wässrigen Medium zugänglich sind . Diese Eigenschaft macht MTSES zu einem nützlichen Werkzeug bei der Untersuchung der strukturellen und funktionellen Eigenschaften von nativen Proteinen, insbesondere solcher, die mit Membranen assoziiert sind .
Untersuchung von Ionenkanälen und Transportern
Aufgrund seiner Reaktivität mit ionisierten Thiolaten wird MTSES zur Untersuchung von Ionenkanälen und Transportern verwendet. Es kann Einblicke in die funktionellen Eigenschaften dieser Proteine und ihre Rolle in verschiedenen physiologischen Prozessen liefern .
Cystein-Scan-Mutagenese
MTSES wird zusammen mit anderen geladenen MTS-Verbindungen häufig in Kombination mit Cystein-Scan-Mutagenese verwendet, um nicht-Cystein-Residuen zu untersuchen . Diese Technik ermöglicht es Forschern, die Rolle bestimmter Aminosäuren in der Proteinfunktion zu untersuchen .
Untersuchung des Stickstoffoxiddonors
MTSES wurde verwendet, um die Auswirkungen des Stickstoffoxid (NO)-Donors S-Nitroso-L-Cystein (NOCys) zu untersuchen. Es wurde festgestellt, dass die Vorbehandlung von exzidierten Membranabschnitten mit MTSES die erregenden Wirkungen von NOCys verhinderte . Dies deutet darauf hin, dass MTSES zur Untersuchung der Mechanismen von NO-Donoren verwendet werden kann .
Forschung zur Hemmung des Cav3.2-Stroms
MTSES wurde in der Untersuchung von Cav3.2-Strömen verwendet. Es wurde festgestellt, dass zwei Cystein-modifizierende Mittel, MTSES und N-Ethylmaleimid, sowie ein reaktives Sauerstoffspezies-produzierendes Neuropeptid, Substanz P (SP), den Cav3.2-Strom in ähnlichem Maße hemmen
Wirkmechanismus
Target of Action
Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) is a negatively-charged, membrane impermeant MTS . It primarily targets sulfhydryl groups that are accessible from the aqueous medium . These sulfhydryl groups are often found on cysteine residues on proteins .
Mode of Action
This selectivity allows MTSES to form mixed disulfide linkages with the sulfhydryl groups on proteins . This interaction can alter the structural and functional properties of the proteins .
Biochemical Pathways
MTSES is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . For example, it has been used to prevent S-nitroso-L-cysteine activation of Ca2±activated K+ (BKCa) channels in myocytes .
Result of Action
The action of MTSES can result in changes to the structural and functional properties of proteins . For instance, it has been used to reveal pore residues critical for μ-CTX binding to rat skeletal muscle Na+ channels .
Safety and Hazards
Zukünftige Richtungen
Sodium (2-sulfonatoethyl)methanethiosulfonate is a valuable tool in the study of cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . Its use in combination with cysteine scanning mutagenesis to study non-cysteine residues offers promising future directions .
Eigenschaften
IUPAC Name |
sodium;2-methylsulfonylsulfanylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYKLNULKPWIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393166 | |
| Record name | MTSES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184644-83-5 | |
| Record name | MTSES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)?
A1: MTSES is a negatively charged, membrane-impermeant sulfhydryl-modifying reagent. [, , ] It specifically targets cysteine residues, forming disulfide bonds with the thiol group (-SH) of cysteine. [, , , , , , , , , , , ] This covalent modification can lead to changes in protein conformation and function, making it a valuable tool for studying structure-function relationships in proteins. [, , ]
Q2: How is MTSES used to study protein structure and function?
A2: MTSES is frequently employed in cysteine-scanning mutagenesis (SCAM) studies. [, , , ] Researchers introduce cysteine residues into specific protein regions via mutagenesis, then assess the functional consequences of MTSES modification at those sites. [, , ] This method helps identify cysteine residues crucial for protein function, substrate binding, or interaction with other molecules. [, , , ]
Q3: Can you give some examples of how MTSES has been used to investigate specific proteins?
A3: Certainly. MTSES has illuminated the functional roles of specific cysteine residues in various proteins:
- Organic anion transporting polypeptide 1B1 (OATP1B1): Research showed that MTSES treatment of the OATP1B1 mutant L545C differentially affected the transport of substrates estrone-3-sulfate and estradiol-17β-glucuronide, suggesting L545C's involvement in the binding/translocation pathway of estrone-3-sulfate but not estradiol-17β-glucuronide. []
- Human reduced folate carrier (hRFC): MTSES sensitivity of cysteine mutants in transmembrane domains 4, 5, 7, 8, 10, and 11 of hRFC pointed to their role in forming the substrate-binding cavity. []
- Yeast mitochondrial citrate transport protein (CTP): MTSES inhibition of CTP mutants, coupled with citrate protection studies, identified residues in transmembrane domain III involved in substrate translocation. []
- Human erythrocyte anion exchange protein (AE1): Only mutants with cysteine substitutions at positions S852 and A858 were inhibited by MTSES, indicating their potential location within the pore-lining region of AE1. []
- P-glycoprotein (P-gp): MTSES modification of the verapamil-binding site mutant I306C(TM5) in P-gp reduced verapamil affinity, suggesting the drug-binding pocket's accessibility to water. []
Q4: Is MTSES modification always inhibitory to protein function?
A4: Not necessarily. While MTSES modification often inhibits protein function, it can also enhance activity depending on the protein and the specific cysteine residue targeted. For instance, MTSES treatment rescued the acid pH-stimulated sulfate uptake of the AE1 R730C mutant, which is associated with overhydrated cation leak stomatocytosis. []
Q5: How does the membrane impermeability of MTSES factor into its applications?
A5: The membrane impermeability of MTSES makes it a valuable tool for probing the accessibility of cysteine residues from the extracellular environment. [, , ] By comparing the effects of MTSES on intact cells versus permeabilized cells or membrane vesicles, researchers can deduce the membrane topology of proteins and identify residues facing the extracellular space. [, ]
Q6: Can the effects of MTSES be reversed?
A6: Yes, the effects of MTSES modification can often be reversed by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond formed between MTSES and the cysteine thiol group. []
Q7: What are the limitations of using MTSES in studying protein structure and function?
A7: Despite its utility, MTSES has some limitations.
- It requires the presence of a cysteine residue at the site of interest. [, , ]
- Not all cysteine residues are equally accessible to MTSES modification, potentially leading to false negatives. []
- MTSES modification can sometimes cause non-specific effects. []
Q8: Are there any computational approaches used to study MTSES interactions?
A8: Yes, computational techniques like molecular modeling and simulations can complement experimental data from MTSES studies. [, ] These methods help visualize potential MTSES binding sites, predict conformational changes upon modification, and provide insights into the mechanisms underlying MTSES-induced functional alterations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















